molecular formula C6H6N2O B1322856 5-Methylpyrimidine-2-carbaldehyde CAS No. 90905-62-7

5-Methylpyrimidine-2-carbaldehyde

Cat. No.: B1322856
CAS No.: 90905-62-7
M. Wt: 122.12 g/mol
InChI Key: OBPDHHJZPOGJPO-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Autocatalytic Reactions

5-Methylpyrimidine-2-carbaldehyde has been utilized in asymmetric autocatalytic reactions. For instance, 2-methylpyrimidyl alkanol, when reacted with diisopropylzinc and 2-methylpyrimidine-5-carbaldehyde, showed dramatic amplification of enantiomeric excess, highlighting its potential in chiral synthesis (Shibata et al., 1997).

Heterocyclic Compound Synthesis

The compound plays a significant role in the synthesis of heterocyclic compounds. For example, the reaction of unsymmetrical barbituric acid with various aldehydes, including this compound, led to the formation of heterocyclic stable pentaones, showcasing its versatility in organic synthesis (Jalilzadeh & Pesyan, 2011).

Synthesis of Arylpyrimidine Carbaldehydes

VEGFR-2 Inhibitory Activity

Research has identified 4-aminopyrimidine-5-carbaldehyde oximes, including derivatives of this compound, as potent inhibitors of VEGFR-2, a protein kinase involved in angiogenesis. This highlights its potential in the development of anticancer agents (Huang et al., 2011).

Preparation of Schiff Bases

This compound has been used in the preparation of Schiff bases, compounds with a wide range of applications including as antiviral, antimicrobial, and anticancer agents. This application underscores its importance in medicinal chemistry (Gangadasu et al., 2002).

Oxidation Reactions

The compound also finds application in oxidation reactions. For example, oxopyrimidine-5-carbaldehydes, derivatives of this compound, have been synthesized and used as synthetic precursors of antitumor agents, demonstrating its potential in pharmaceutical research (Erkin & Krutikov, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding eye contact and wearing protective gloves (Precautionary statements P280, P305, P338, P351) .

Properties

IUPAC Name

5-methylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5-2-7-6(4-9)8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPDHHJZPOGJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630000
Record name 5-Methylpyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-62-7
Record name 5-Methyl-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90905-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methylpyrimidine-2-carboxaldehyde was prepared from 2-hydroxymethyl-5-methylpyrimidine by oxidation with excess manganese dioxide in boiling chloroform. The product was obtained as colourless crystals and was characterized by proton nuclear magnetic resonance spectroscopy. Proton nuclear magnetic resonance spectrum (CDCl3 ; δ in ppm): 2.44 (3H,s); 8.80 (2H,s); 10.06 (1H,s).
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